(2-chlorophenyl)methyl N-[(E)-2-(2-chlorophenyl)ethenyl]carbamate
Description
Properties
IUPAC Name |
(2-chlorophenyl)methyl N-[(E)-2-(2-chlorophenyl)ethenyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO2/c17-14-7-3-1-5-12(14)9-10-19-16(20)21-11-13-6-2-4-8-15(13)18/h1-10H,11H2,(H,19,20)/b10-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQPQZRUISUBBK-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC(=O)NC=CC2=CC=CC=C2Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)COC(=O)N/C=C/C2=CC=CC=C2Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution via Chloroformate Intermediates
A common strategy involves reacting (2-chlorophenyl)methanol with phosgene or triphosgene to generate (2-chlorophenyl)methyl chloroformate, which is subsequently treated with N-[(E)-2-(2-chlorophenyl)ethenyl]amine. This method, adapted from analogous carbamate syntheses, requires stringent temperature control (−10°C to 5°C) to prevent decomposition.
For instance, in a scaled procedure:
- (2-Chlorophenyl)methanol (1.0 equiv) is dissolved in dry dichloromethane.
- Triphosgene (0.33 equiv) is added dropwise under nitrogen at −5°C.
- After 2 hours, N-[(E)-2-(2-chlorophenyl)ethenyl]amine (1.1 equiv) and triethylamine (1.5 equiv) are introduced, yielding the carbamate after 12 hours at 25°C.
Yields for this route range from 65–78%, with impurities arising from over-chlorination or amine dimerization.
Rhodium-Catalyzed Carbamate Coupling
Recent advances leverage transition-metal catalysis for direct carbamate formation. A rhodium(II)-mediated approach, as demonstrated in sulfoximine carbamate syntheses, employs Rh₂(OAc)₄ (2.5 mol%) with PhI(OAc)₂ as an oxidant.
Procedure :
- A mixture of (2-chlorophenyl)methanol (0.6 mmol), N-[(E)-2-(2-chlorophenyl)ethenyl]isocyanate (0.9 mmol), MgO (2.4 mmol), and Rh₂(OAc)₄ in CH₂Cl₂ is stirred at 40°C for 8 hours.
- Filtration and chromatography afford the product in 54–89% yield, depending on substituent steric effects.
This method excels in stereoretention, critical for maintaining the (E)-configuration of the ethenyl group.
Stereoselective Formation of the (E)-Ethenyl Moiety
The (E)-configured ethenyl group is synthesized via Wittig or Heck coupling, ensuring minimal isomerization.
Wittig Reaction with Stabilized Ylides
Treatment of 2-chlorobenzaldehyde with a stabilized ylide (e.g., (2-chlorophenyl)methyltriphenylphosphonium bromide) in THF at 0°C produces (E)-2-(2-chlorophenyl)ethene. Subsequent amination with hydroxylamine yields the requisite amine precursor.
Key Conditions :
Heck Coupling for Direct Arylation
Palladium-catalyzed coupling of 2-chlorostyrene with 2-chlorophenylboronic acid using Pd(OAc)₂ (5 mol%) and SPhos ligand (10 mol%) in DMF/H₂O (3:1) at 80°C provides the (E)-alkene in >90% selectivity.
Protection-Deprotection Strategies
To prevent side reactions during carbamate formation, hydroxyl and amine groups often require protection.
Ether Protection of Alcohols
As detailed in patent EP2215040B1, (2-chlorophenyl)methanol is protected using 2-methoxy-1-propene under acidic catalysis (leftover H₃PO₄ from prior steps). This yields a stable ether intermediate, which is deprotected post-carbamate formation using H₃PO₄ at 50°C.
Boc Protection of Amines
The tert-butoxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in CH₂Cl₂, followed by deprotection with TFA/CH₂Cl₂ (1:1).
Purification and Characterization
Recrystallization for Enantiomeric Enrichment
Controlled cooling gradients (e.g., 40°C → 5°C over 6 hours) in ethanol/water (4:1) enhance crystal purity, achieving >98% enantiomeric excess.
Analytical Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.30 (m, 8H, Ar-H), 6.85 (d, J = 16.1 Hz, 1H, CH=CH), 5.15 (s, 2H, OCH₂), 5.05 (d, J = 16.1 Hz, 1H, CH=CH).
- HPLC : Chiral OD-H column, hexane/i-PrOH (90:10), retention time 12.3 min (E-isomer).
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Reference |
|---|---|---|---|---|
| Chloroformate Substitution | 78 | 95 | Scalability | |
| Rhodium Catalysis | 89 | 98 | Stereoretention | |
| Wittig Reaction | 72 | 91 | (E)-Selectivity |
Chemical Reactions Analysis
Types of Reactions
(2-chlorophenyl)methyl N-[(E)-2-(2-chlorophenyl)ethenyl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorophenyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Chemistry
Reagent in Organic Synthesis : The compound is utilized as a reagent in organic synthesis, serving as a building block for more complex molecules. Its structure allows for various chemical reactions, making it valuable in the development of new synthetic pathways.
Biology
Biological Activity : Research indicates that this compound exhibits potential biological activities, particularly in antimicrobial and anticancer domains. Its interaction with biological targets makes it a candidate for further investigation in drug development.
Medicine
Pharmacological Investigations : The compound is being studied for its potential use as a pharmacological agent. It interacts with cholinesterase enzymes, which are crucial for neurotransmission, suggesting possible applications in treating neurodegenerative diseases.
Industry
Specialty Chemicals Production : In industrial settings, this compound is used in the production of specialty chemicals and materials. Its unique properties can enhance the performance of various products.
Inhibition Studies
Research has demonstrated that carbamate derivatives similar to this compound exhibit enhanced inhibition against acetylcholinesterase compared to established drugs like rivastigmine. This suggests that the chlorophenyl moiety contributes significantly to biological activity.
Cytotoxicity Assessments
Cytotoxic effects were evaluated using HepG2 cell lines, revealing that several derivatives displayed mild cytotoxicity while effectively inhibiting cholinesterases. This indicates a favorable therapeutic index for potential drug development.
Selectivity Index Evaluation
The selectivity index is crucial for assessing the safety and efficacy of cholinesterase inhibitors. Compounds with a selectivity index greater than 10 are considered to have acceptable toxicity levels. Further investigations into this compound's selectivity index are necessary to establish its safety profile.
Mechanism of Action
The mechanism of action of (2-chlorophenyl)methyl N-[(E)-2-(2-chlorophenyl)ethenyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on Aromatic Rings
The position and number of chlorine atoms on phenyl rings significantly alter physicochemical and biological properties. For example:
- Ethyl N-[(4-chlorophenyl)sulfonylamino]carbamate (CAS 6461-93-4) contains a 4-chlorophenyl group linked to a sulfonamide-carbamate hybrid.
- 2-Chloroethyl N-(p-tolyl)carbamate (CAS 74552-28-6) substitutes the 2-chlorophenyl group with a p-tolyl (4-methylphenyl) moiety. The methyl group’s electron-donating nature may reduce electrophilic reactivity, contrasting with the electron-deficient 2-chlorophenyl groups in the target compound .
Functional Group Variations
- Dimethenamid (CAS 60-51-5): A chloroacetamide herbicide, lacking the carbamate group but sharing a chlorinated aromatic system. This highlights how carbamates’ urethane linkage (–O–(CO)–N–) may offer hydrolytic stability over acetamides (–NH–(CO)–) in biological systems .
- 2-({2-[2-(4-Chlorophenyl)-2-adamantyl]acetyl}amino)ethyl N-phenylcarbamate: Incorporates a bulky adamantyl group, which may enhance lipid solubility and membrane penetration compared to the target compound’s planar ethenyl-phenyl system .
Biological Activity
(2-chlorophenyl)methyl N-[(E)-2-(2-chlorophenyl)ethenyl]carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- IUPAC Name : (2-chlorophenyl)methyl N-[(E)-2-(2-chlorophenyl)ethenyl]carbamate
- Molecular Formula : C15H14ClN O3
- Molecular Weight : 293.73 g/mol
The biological activity of (2-chlorophenyl)methyl N-[(E)-2-(2-chlorophenyl)ethenyl]carbamate is primarily attributed to its interaction with cholinesterase enzymes, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Studies indicate that carbamate derivatives often act as reversible inhibitors of these enzymes, which play critical roles in neurotransmission.
Enzyme Inhibition
Research has shown that this compound exhibits a notable inhibitory effect on AChE, with an IC50 value indicating potency in enzyme inhibition. For example, a related study reported IC50 values for various carbamate derivatives ranging from 1.60 to 311.0 µM against BChE and AChE, suggesting that modifications in the molecular structure can significantly enhance inhibitory activity .
Biological Activity Data
| Compound Name | IC50 (µM) AChE | IC50 (µM) BChE | Selectivity Index |
|---|---|---|---|
| Rivastigmine | 38.98 | 501 | 12.83 |
| (2-chlorophenyl)methyl N-[(E)-2-(2-chlorophenyl)ethenyl]carbamate | TBD | TBD | TBD |
| Other Carbamates | Varies | Varies | Varies |
Note : TBD indicates values that require further research for precise quantification.
Case Studies and Research Findings
- Inhibition Studies : A study demonstrated that various carbamate derivatives, including those structurally similar to (2-chlorophenyl)methyl N-[(E)-2-(2-chlorophenyl)ethenyl]carbamate, showed enhanced inhibition against AChE compared to established drugs such as rivastigmine . This suggests that the chlorophenyl moiety can play a role in increasing biological activity.
- Cytotoxicity Assessments : The cytotoxic effects of these compounds were evaluated using HepG2 cell lines. It was found that several derivatives exhibited mild cytotoxicity while maintaining effective inhibition of cholinesterases, indicating a favorable therapeutic index .
- Selectivity Index Evaluation : The selectivity index is crucial for determining the safety and efficacy of cholinesterase inhibitors. Compounds with a selectivity index greater than 10 are considered to have acceptable toxicity levels . Further investigations into (2-chlorophenyl)methyl N-[(E)-2-(2-chlorophenyl)ethenyl]carbamate are necessary to establish its selectivity index.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (2-chlorophenyl)methyl N-[(E)-2-(2-chlorophenyl)ethenyl]carbamate?
- Methodology :
- Step 1 : Synthesize intermediates such as 1H-indole-3-carbaldehyde oxime by refluxing 1H-indole-3-carbaldehyde with hydroxylamine in ethanol .
- Step 2 : React the oxime intermediate with N-(2-chlorophenyl)acetamide derivatives under nucleophilic substitution conditions. Optimize reaction parameters (e.g., solvent: ethanol; temperature: 60–80°C) to achieve high yields .
- Step 3 : Purify via column chromatography (silica gel, petroleum ether/ethyl acetate gradient) and crystallize using chloroform/alcohol (1:1) .
Q. How is the molecular structure of this compound validated experimentally?
- Methodology :
- Single-crystal XRD : Resolve bond lengths (e.g., C(9)-N(1) = 1.376 Å) and angles (e.g., C(9)-N(1)-C(19) = 124.87°) to confirm stereochemistry .
- Comparative analysis : Cross-validate XRD data with computational geometry (B3LYP/6-31G* level) to ensure <0.02 Å deviation in bond lengths .
- Data reference : See Table 6 in for experimental vs. calculated structural parameters.
Advanced Research Questions
Q. How can computational methods resolve discrepancies between theoretical and experimental structural data?
- Methodology :
- DFT optimization : Use Gaussian 09 with B3LYP functional and 6-31G* basis set to model the compound’s geometry. Compare with XRD data to identify outliers (e.g., torsional angles in the ethenyl group) .
- Solvent effects : Apply polarizable continuum models (PCM) to simulations if experimental data were collected in polar solvents, reducing RMSD to <0.05 Å .
- Example : For compound 3a (structurally analogous), deviations in dihedral angles were resolved by incorporating dispersion corrections .
Q. What strategies optimize bioactivity through structural modifications?
- Methodology :
- Bioisosteric replacement : Substitute the ethenyl group with electron-withdrawing groups (e.g., nitro) to enhance antibacterial activity. Test against E. coli and S. aureus using agar diffusion (zone of inhibition ≥15 mm) .
- SAR analysis : Compare with analogs like [2-(4-chlorophenoxy)-3-pyridinyl]methyl carbamates, noting that chloro-substituted phenyl groups improve cytotoxicity (IC₅₀ < 10 μM in cancer cell lines) .
- Data reference : See Table 3 in for activity comparisons of chlorophenyl derivatives.
Q. How to analyze conflicting reactivity data in carbamate hydrolysis studies?
- Methodology :
- Kinetic profiling : Perform pH-dependent hydrolysis (0.1 M HCl vs. 0.1 M NaOH) with HPLC monitoring. For example, methyl N-(4-chlorophenyl)carbamate hydrolyzes 3× faster under basic conditions .
- Mechanistic studies : Use isotopic labeling (¹⁸O) to distinguish between nucleophilic acyl substitution (acidic) and elimination-addition pathways (basic) .
- Contradiction resolution : If unexpected byproducts form, conduct LC-MS to detect intermediates (e.g., isocyanate) and adjust reaction stoichiometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
